molecular formula C14H9N3O3 B11990609 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile CAS No. 5265-04-3

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile

Katalognummer: B11990609
CAS-Nummer: 5265-04-3
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: YTIPXVOVERFPRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile is an organic compound with a complex structure that includes both hydroxy and nitro functional groups

Vorbereitungsmethoden

The synthesis of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile include:

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    4-Aminobenzonitrile: Another precursor used in the synthesis.

    2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one: A compound with similar structural features but different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5265-04-3

Molekularformel

C14H9N3O3

Molekulargewicht

267.24 g/mol

IUPAC-Name

4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9N3O3/c15-8-10-1-3-12(4-2-10)16-9-11-7-13(17(19)20)5-6-14(11)18/h1-7,9,18H

InChI-Schlüssel

YTIPXVOVERFPRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.